molecular formula C11H24O B010818 8-Methyldecan-1-OL CAS No. 106593-58-2

8-Methyldecan-1-OL

Cat. No.: B010818
CAS No.: 106593-58-2
M. Wt: 172.31 g/mol
InChI Key: SEBPZDSJYVVIEX-UHFFFAOYSA-N
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Description

8-Methyldecan-1-OL, also known as 8-methyldecanol, is a fatty alcohol with the molecular formula C11H24O. It is a primary alcohol where a methyl group is attached to the eighth carbon of the decanol chain. This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8-Methyldecan-1-OL typically involves the protection of hydroxyl groups, formation of Grignard reagents, and subsequent reactions with alkyl halides. One common method starts with 6-chloro-1-hexanol, which reacts with dihydropyran under the catalysis of p-toluenesulfonic acid to protect the hydroxyl group. The resulting compound then reacts with magnesium chips to form a Grignard reagent, which further reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-decyl tetrahydropyrane ether. Finally, the protection is removed under acidic conditions to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process uses common reagents, has low cost, mild reaction conditions, and high yield, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: 8-Methyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 8-methyldecanal (from oxidation) and various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Methyldecan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyldecan-1-OL involves its interaction with biological membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

    9-Methyldecan-1-OL: A fatty alcohol with a methyl group at the ninth carbon.

    2-Methyldecan-1-OL: A similar compound with the methyl group at the second carbon.

Comparison: 8-Methyldecan-1-OL is unique due to the position of the methyl group, which influences its physical and chemical properties. Compared to 9-Methyldecan-1-OL, it has different boiling points and reactivity due to the position of the methyl group. Similarly, 2-Methyldecan-1-OL has distinct properties due to the different position of the methyl group .

Properties

IUPAC Name

8-methyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-11(2)9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBPZDSJYVVIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626150
Record name 8-Methyldecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106593-58-2
Record name 8-Methyldecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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